molecular formula C9H9Cl2NO2 B13002285 Ethyl 2-amino-3,4-dichlorobenzoate

Ethyl 2-amino-3,4-dichlorobenzoate

Cat. No.: B13002285
M. Wt: 234.08 g/mol
InChI Key: ZAWCQQSHRPSUSN-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3,4-dichlorobenzoate is an organic compound with the molecular formula C9H9Cl2NO2. It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms and an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-3,4-dichlorobenzoate can be synthesized through several methods. One common approach involves the reaction of 2-amino-3,4-dichlorobenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3,4-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Depending on the nucleophile, products can include various substituted benzoates.

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms of the compound.

    Hydrolysis: The primary product is 2-amino-3,4-dichlorobenzoic acid.

Scientific Research Applications

Ethyl 2-amino-3,4-dichlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-3,4-dichlorobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-amino-3,5-dichlorobenzoate
  • Ethyl 2-amino-4,5-dichlorobenzoate
  • Ethyl 2-amino-3,5-dichlorobenzoate

Uniqueness

Ethyl 2-amino-3,4-dichlorobenzoate is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

ethyl 2-amino-3,4-dichlorobenzoate

InChI

InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)5-3-4-6(10)7(11)8(5)12/h3-4H,2,12H2,1H3

InChI Key

ZAWCQQSHRPSUSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Cl)Cl)N

Origin of Product

United States

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